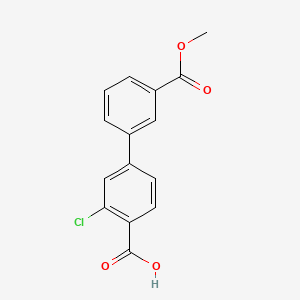

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

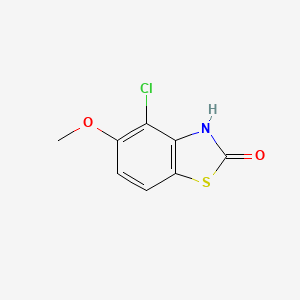

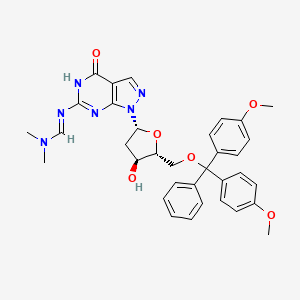

“2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1262004-76-1. It has a linear formula of C15H11ClO4 . The compound has a molecular weight of 290.7 .

Molecular Structure Analysis

The IUPAC name of the compound is 3-chloro-3’-(methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is closely related to various salicylic acid derivatives known for their anti-inflammatory and analgesic activity through COX-inhibition. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced with potential as an alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, and antiplatelet activity. This positions it as a candidate for new drug development, with research focusing on discovery, potential activity, benefits, and the molecular mechanisms of its regulations in health and disease (Yudy Tjahjono et al., 2022).

Environmental Impact and Degradation

Advanced oxidation processes (AOPs) have been used to treat recalcitrant compounds like acetaminophen in aqueous mediums, leading to various degradation products. A study highlights the degradation pathways, by-products, and biotoxicity of acetaminophen and its relevance to understanding the environmental impact and fate of similar chlorinated organic compounds, including 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid derivatives (Mohammad Qutob et al., 2022).

Role as a Food Additive and Nutraceutical

Chlorogenic acid, a compound related in structure and functional groups to 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid, showcases significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a food additive and a nutraceutical against metabolic syndrome highlights the potential for derivatives of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid to serve similar functions (Jesús Santana-Gálvez et al., 2017).

Pharmacological Insights

Further research into chlorogenic acid and similar phenolic acids, including 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid, has highlighted their wide range of therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulation. This comprehensive understanding underscores the importance of these compounds in managing various disorders, including cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJWEPVHKLJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690688 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1262004-76-1 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)